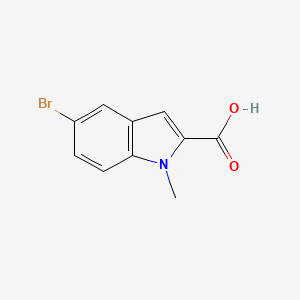

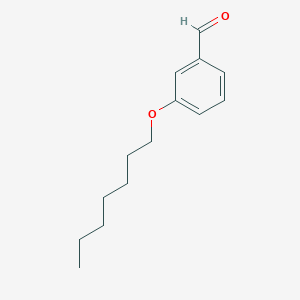

![molecular formula C11H9BrF2N2O2 B2763841 Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 2451256-42-9](/img/structure/B2763841.png)

Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C11H9BrF2N2O2 . It has a molecular weight of 319.11 . This compound is in solid form at ambient temperature .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes this compound, has been a subject of research in recent years . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These methods are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S .Molecular Structure Analysis

The molecular structure of this compound involves a fused bicyclic 5,6 heterocycle . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a boiling point of 142-144°C .科学的研究の応用

Synthesis and Chemical Behavior

The compound Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate plays a significant role in the synthesis of various heterocyclic compounds. For example, its derivatives, such as ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates, have been synthesized from reactions involving 3-[bis(methylthio)methylene]-2(3H)-imidazo[1,2-a]pyridinones. These spiro compounds exhibit unique NMR behavior in deuteriochloroform, indicating conformational changes within the molecule (T. Abe et al., 2010). Additionally, a one-pot synthesis approach for imidazo[1,5-a]pyridines using ethyl or n-butyl acetate under reflux conditions highlights the versatility of this compound in synthesizing imidazo-pyridine derivatives (J. Crawforth & Melissa Paoletti, 2009).

Fluorescent Probes and Catalysis

The reactivity of β-lactam carbenes with 2-pyridyl isonitriles, producing 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, demonstrates the potential of this compound derivatives as fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions (N. Shao et al., 2011). Furthermore, bis(carbene)pyridine complexes of transition metals like Ti, V, Cr, Fe, and Co, derived from similar structures, have been explored for their ethylene oligomerization and polymerization capabilities, showcasing the broad application of such compounds in catalysis (D. McGuinness et al., 2004).

Advanced Synthesis Techniques

The continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines represents a significant advancement in the synthesis of highly functionalized heterocycles, indicating the importance of this compound in modern synthetic methodologies (A. Herath et al., 2010).

将来の方向性

Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs, and a few examples of imidazo[1,2-a]pyridine exhibit significant activity against MDR-TB and XDR-TB . This suggests potential future directions for the development and application of Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate and similar compounds.

作用機序

Target of Action

Compounds with an imidazo[1,2-a]pyridine core have been synthesized and screened for their anti-proliferative activity againstS. pneumoniae .

Mode of Action

It’s known that imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry .

Pharmacokinetics

A compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring was found to have good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .

Result of Action

A compound with an imidazo[1,2-a]pyridine-3-carboxylate core showed anti-bacterial action againstS. pneumoniae .

Action Environment

The synthesis of imidazo[1,2-a]pyridines has been recognized for its wide range of applications in medicinal chemistry .

生化学分析

Biochemical Properties

It has been found to exhibit significant activity against certain bacteria .

Cellular Effects

Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has been shown to have anti-proliferative activity against S. pneumoniae

Molecular Mechanism

It has been suggested that it may exert its effects through inhibitory action on FtsZ and cell division .

特性

IUPAC Name |

ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrF2N2O2/c1-2-18-11(17)9-8(10(13)14)15-7-4-3-6(12)5-16(7)9/h3-5,10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSSODGXTHYFSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=C(C=C2)Br)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2763760.png)

![Tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2763761.png)

![1H,3H,4H-pyrano[4,3-b]quinolin-10-amine](/img/structure/B2763767.png)

![2,5-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2763770.png)

![N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2763771.png)

![N-(benzo[d]thiazol-5-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2763777.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B2763778.png)

![2-[(2-Acetamidoethyl)amino]propanoic acid hydrochloride](/img/structure/B2763780.png)

![N-(3-methoxyphenyl)-1-methyl-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2763781.png)